molecular formula C19H25N5O B2985931 1-Benzyl-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea CAS No. 1797592-41-6

1-Benzyl-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea

Cat. No. B2985931
M. Wt: 339.443
InChI Key: GHUBRUVLLZDHRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been shown to exhibit significant pharmacological activity.

Scientific Research Applications

Steric Carbonyl Protection and Metalation

Research by Hassel and Seebach (1978) discusses ureas with sterically protected carbonyl groups, including piperidine derivatives, which were metalated in high yields. This process could be promising for applications involving sterically blocked carbonyl compounds in organic synthesis. The methodology could potentially relate to enhancing the reactivity or stability of compounds similar to 1-Benzyl-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea in synthetic applications (Hassel & Seebach, 1978).

Synthesis of Cyclic Dipeptidyl Ureas

Sañudo et al. (2006) described the synthesis of a new class of cyclic dipeptidyl ureas, highlighting a process that could be relevant for synthesizing complex urea compounds with potential biological activity. The synthesis of these cyclic compounds demonstrates the versatility of ureas in forming biologically relevant structures, possibly including variants of the given chemical (Sañudo et al., 2006).

Flexible Urea Derivatives as Acetylcholinesterase Inhibitors

Vidaluc et al. (1995) explored flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas for antiacetylcholinesterase activity, demonstrating the therapeutic potential of urea derivatives. This research suggests that modifications to the urea backbone, as seen in 1-Benzyl-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea, could lead to significant biological activities, including enzyme inhibition (Vidaluc et al., 1995).

Spectroscopic and Structural Study of Tri-substituted Ureas

Iriepa and Bellanato (2013) conducted a detailed spectroscopic and structural study of tri-substituted ureas, which could inform the design and synthesis of related urea compounds for various scientific applications. Understanding the structural dynamics of such molecules can aid in tailoring their properties for specific research or therapeutic purposes (Iriepa & Bellanato, 2013).

Synthesis and Biochemical Evaluation of Urea Derivatives

Rose et al. (2010) reported on the synthesis and biochemical evaluation of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of soluble epoxide hydrolase, demonstrating the potential medical applications of urea derivatives. This research underscores the therapeutic relevance of urea modifications, potentially offering insights into the development of new drugs based on the structural framework of 1-Benzyl-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea (Rose et al., 2010).

properties

IUPAC Name

1-benzyl-3-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O/c1-15-7-8-18(23-22-15)24-11-9-17(10-12-24)14-21-19(25)20-13-16-5-3-2-4-6-16/h2-8,17H,9-14H2,1H3,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUBRUVLLZDHRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea

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